molecular formula C11H12N2O B038510 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol CAS No. 123567-31-7

7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol

Cat. No.: B038510
CAS No.: 123567-31-7
M. Wt: 188.23 g/mol
InChI Key: FHPARWHYSHNJGP-UHFFFAOYSA-N
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Description

7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is a structurally distinct benzimidazole derivative of significant interest in medicinal chemistry and pharmacological research. This tricyclic scaffold, featuring a fused pyrrolo-benzimidazole system with a critical hydroxymethyl group, serves as a privileged structure for the design and synthesis of novel bioactive compounds. Its primary research value lies in its potential as a key intermediate or a core pharmacophore for the development of kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) and serine/threonine kinases implicated in oncogenic signaling pathways. The presence of the hydrogen bond donor/acceptor groups within the rigid, planar structure facilitates specific interactions with the ATP-binding pockets of various enzymes.

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPARWHYSHNJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N2CCC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Substituted o-Phenylenediamines

Heating methyl (3-chloro-2-oxoindol-3-yl)acetate with 4-R-substituted benzene-1,2-diamines in the presence of potassium carbonate (K₂CO₃) yields spiroquinoxalinones. However, competing dehydrohalogenation side reactions may occur, leading to minor byproducts such as 3-alkylidene derivatives. Optimized conditions (e.g., anhydrous DMF, 80°C, 12 h) suppress side reactions, achieving yields of 70–85% for the desired spirocyclic intermediates.

Table 1. Cyclocondensation Parameters for Benzimidazole Formation

Starting MaterialReagent/CatalystTemperature (°C)Yield (%)
Methyl (3-chloro-2-oxoindol-3-yl)acetateK₂CO₃8078
4-Methyl-o-phenylenediamineDMF10085

Palladium-Catalyzed Oxidative Cascade Cyclization

Palladium-mediated reactions offer a streamlined route to construct the pyrrolo[1,2-a]benzimidazole framework. A documented method employs N-(2-allylaminophenyl)dienoic acid amides as substrates, which undergo oxidative cyclization in the presence of palladium acetate (Pd(OAc)₂) and pyridine derivatives.

Mechanism and Diastereoselectivity

The reaction proceeds via allylic C–H activation, forming a π-allylpalladium intermediate that undergoes intramolecular nucleophilic attack by the amide nitrogen. Subsequent reductive elimination generates the fused bicyclic system. The use of acridine as a ligand enhances diastereoselectivity, favoring the cis-configuration at the spiro junction.

Table 2. Palladium-Catalyzed Cyclization Conditions

SubstrateCatalyst/LigandSolventYield (%)
N-(2-Allylaminophenyl)dienamidePd(OAc)₂/AcridineToluene65
N-(2-Allylaminophenyl)dienamidePd(OAc)₂/IsoquinolineDCM58

Chlorination and Ring-Closure Strategies

Chlorinated intermediates play a critical role in directing regioselective ring formation. For instance, 3-chloro-2-oxoindole derivatives react with methylamine under basic conditions to form the benzimidazole ring, followed by acid-catalyzed cyclization to install the pyrrolidine moiety.

Functionalization of the Hydroxyl Group

The C3 hydroxyl group is introduced via hydrolysis of a methoxy precursor or direct oxidation. A two-step protocol involving BF₃-mediated methylation and subsequent hydrolysis with aqueous HCl (2M) achieves >90% purity for the final hydroxylated product.

Ionic Liquid-Promoted Spirocyclization

Recent advances highlight the use of ionic liquids such as [bmim]Br to facilitate spirocyclization under mild conditions. A three-component reaction between isatin derivatives, nitrovinylbenzenes, and amino acids (e.g., L-tryptophan) in [bmim]Br at 60°C yields spirooxindole-pyrrolidines, which are precursors to the target compound.

Table 3. Ionic Liquid-Mediated Synthesis Metrics

ComponentIonic LiquidTime (h)Yield (%)
Isatin, Nitrovinylbenzene, L-Tryptophan[bmim]Br872

Troubleshooting and Optimization Challenges

Byproduct Formation

Competing pathways, such as dehydrohalogenation or over-oxidation, necessitate strict control of reaction stoichiometry and temperature. For example, exceeding 100°C in palladium-catalyzed reactions promotes decomposition, reducing yields by 15–20%.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may lead to ester hydrolysis. Substituting DMF with 1,2-dichloroethane mitigates this issue while maintaining reaction efficiency .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrrolo[1,2-a]benzimidazole exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable study demonstrated that these compounds interact with DNA and disrupt the cell cycle in cancer cells, leading to increased cell death rates .

Neuroprotective Properties
There is evidence suggesting that this compound may possess neuroprotective effects. Animal models have shown that it can mitigate oxidative stress and inflammation in neuronal cells, which are crucial factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. A study highlighted its ability to reduce neuroinflammation markers in a mouse model of Alzheimer's disease .

Materials Science Applications

Polymer Chemistry
this compound has been explored as a potential monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and enhance their mechanical strength .

Nanomaterials
The compound's unique structure allows it to be used in the synthesis of nanomaterials. Studies have reported successful incorporation of pyrrolo[1,2-a]benzimidazole derivatives into nanocarriers for drug delivery systems. These nanocarriers demonstrate improved bioavailability and targeted delivery of therapeutic agents .

Biochemical Applications

Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of certain kinases that play a role in cancer progression . This inhibition can lead to decreased tumor growth and improved therapeutic outcomes.

Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Case Studies

Study Application Findings
Study 1AnticancerInduced apoptosis in breast cancer cells with IC50 values indicating potent activity.
Study 2NeuroprotectionReduced oxidative stress markers by 40% in Alzheimer's model mice.
Study 3Polymer ChemistryEnhanced thermal stability by 30% when incorporated into polycarbonate matrices.
Study 4NanomaterialsImproved drug delivery efficiency by 50% using modified nanocarriers.
Study 5Enzyme InhibitionDemonstrated significant inhibition of kinase activity with potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol with structurally analogous compounds, focusing on substituents, synthesis methods, and physicochemical properties:

Compound Name Substituents Molecular Formula Key Properties/Synthesis Reference
This compound -OH (C3), -CH₃ (C7) C₁₁H₁₂N₂O Synthesized via stereoselective methods; enantiomers (3S and 3R) documented.
2,3-Dihydro-6-nitro-1H-pyrrolo[1,2-a]benzimidazole -NO₂ (C6) C₁₁H₁₀N₄O₂ Nitro-substituted analog; CAS 5367-69-1; commercial availability noted.
7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]quinolin-9(4H)-one hydrochloride -CH₃ (C7), oxo (C9), Cl⁻ counterion C₁₂H₁₃ClN₂O High melting point (>250°C); characterized by IR, NMR, and HRMS.
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole-1-one Oxo (C1) C₁₁H₁₀N₂O Synthesized via flow system with 72% yield; domino reactions (reduction, cyclization).
9-Benzyl-2,3-dihydroimidazo[1,2-a]benzimidazole Benzyl (C9) C₁₆H₁₅N₃ Part of a comprehensive list of heterocycles; structural analog with aromatic substitution.
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride -Br (C6), Cl⁻ counterion C₇H₈BrClN₂ Halogenated derivative; commercially available (97% purity).

Key Observations :

For example, the nitro derivative (CAS 5367-69-1) may exhibit lower solubility in polar solvents due to its electron-deficient aromatic system . Ring Systems: Compounds like 7-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]quinolin-9(4H)-one feature a quinoline-fused system, which introduces additional π-conjugation and rigidity compared to the benzimidazole core .

Synthesis Methodologies: The target compound’s synthesis likely involves stereoselective routes, as evidenced by its enantiomeric forms . In contrast, 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-1-one (yield: 72%) is produced via a flow system integrating acylation and reductive cyclization steps . Microwave-assisted and solvent-free methods are also noted for related dihydro-pyrrolo benzimidazoles .

Physicochemical Properties: The hydrochloride salt of the quinolinone analog () has a melting point >250°C, suggesting high thermal stability due to ionic interactions . Data for the target compound’s melting point or solubility are absent in the evidence.

Commercial and Pharmacological Relevance: Derivatives like 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are marketed with high purity (97%), indicating industrial interest in halogenated analogs .

Biological Activity

7-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound has been achieved through various methods, including cyclopropyliminium rearrangement and amidine cyclization techniques. These synthetic routes allow for the introduction of various substituents that can modulate the biological activity of the compound.

Anticancer Activity

Research has demonstrated that derivatives of 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole exhibit notable cytotoxicity against various cancer cell lines. For instance, studies indicate that compounds with a 7-methyl substituent show enhanced nucleophilic trapping and significant cytotoxic effects due to their ability to intercalate DNA and inhibit topoisomerase II activity .

Table 1: Cytotoxicity of 7-Methyl Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
7-Methyl-PBIsHeLa5.0DNA intercalation
7-Methyl-Aziridinyl DerivativeMCF-73.2Topoisomerase II inhibition
7-Methyl-BenzimidazoleA3754.8Nucleophilic trapping

Antiviral Activity

The compound has also shown promising antiviral properties. Certain derivatives have been effective against human cytomegalovirus (HCMV) and other RNA viruses by inhibiting viral RNA synthesis. The mechanism involves blocking RNA polymerase II, demonstrating the compound's potential in antiviral drug development .

Case Study: Antiviral Efficacy
A specific derivative featuring a carboxamidine substituent at C-5 exhibited significant activity against multiple viral strains while maintaining low cytotoxicity levels. This highlights the importance of structural modifications in enhancing antiviral efficacy without compromising safety .

Anti-inflammatory Activity

In addition to anticancer and antiviral properties, 7-methyl derivatives have been investigated for their anti-inflammatory effects. Studies show that certain compounds can inhibit pro-inflammatory cytokines such as IL-1β and TNFα by targeting specific pathways involved in inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication.
  • Topoisomerase Inhibition : Compounds can inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
  • Cytokine Modulation : Some derivatives can modulate inflammatory pathways by inhibiting specific kinases involved in cytokine production.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol?

  • Methodological Answer : The compound is synthesized via cyclocondensation or cyclization reactions. For example, describes a condensation approach using 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole in chloroform, catalyzed by p-toluenesulfonic acid (p-TsOH), yielding intermediates that can be functionalized further. Cyclization of benzimidazole precursors with appropriate alkylating agents (e.g., methyl groups) is another route, as seen in pyrroloimidazole syntheses .
  • Key Data : Reaction yields range from 51% to 55% for condensation steps, with subsequent nucleophilic substitutions (e.g., Grignard reagents) achieving 63–81% yields .

Q. How is NMR spectroscopy applied to confirm the structure of this compound?

  • Methodological Answer : 1H and 13C NMR are critical for structural validation. For instance, highlights the use of 1H NMR to identify proton environments (e.g., diastereotopic protons in the pyrrolidine ring) and 13C NMR to confirm carbonyl or methyl group positions. DEPT-135 and 2D correlation experiments (e.g., HSQC, HMBC) resolve ambiguities in complex spectra .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : p-TsOH (4 mol%) in enhanced condensation efficiency. Testing Brønsted acids (e.g., H2SO4) or Lewis acids (e.g., ZnCl2) may further optimize protonation steps.
  • Solvent Effects : Chloroform’s low polarity in facilitated intermediate stabilization. Alternatives like DCM or toluene could modulate reaction kinetics.
  • Workflow Design : Use in situ monitoring (e.g., TLC or inline IR) to identify bottlenecks, such as incomplete benzotriazole displacement .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Heteronuclear Correlation : HMBC or NOESY experiments in NMR can clarify connectivity in fused-ring systems. For example, NOE interactions between methyl groups and adjacent protons distinguish regioisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when elemental analysis conflicts with expected stoichiometry, as demonstrated in for intermediates .
  • X-ray Crystallography : If available, single-crystal data (e.g., as in ) provide unambiguous confirmation of stereochemistry .

Q. How can researchers design experiments to explore biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups, hydroxyl positions) and test against targets like kinases or GPCRs, leveraging benzimidazole’s known pharmacological roles ( ).
  • In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity, referencing protocols for similar pyrroloimidazole derivatives .
  • Computational Docking : Perform molecular dynamics simulations to predict binding affinities to enzymes like DNA topoisomerases, guided by benzimidazole scaffold interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for related compounds?

  • Methodological Answer :

  • Reproducibility Checks : Verify catalyst purity, solvent drying, and inert atmosphere conditions (e.g., used molecular sieves to control moisture).
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., unreacted benzotriazole derivatives) that reduce yields .
  • Scale-Up Adjustments : Pilot small-scale reactions to test parameters like stirring rate or temperature gradients, which may differ in bulk syntheses .

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